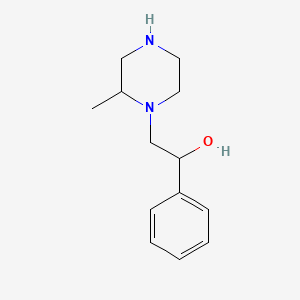
2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol
Übersicht
Beschreibung
The compound “2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol” is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine derivatives are known to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives are often synthesized through multi-step procedures . The synthesis of similar compounds often involves the reaction of piperazine with various electrophiles .Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to one of the nitrogen atoms would be a methyl group and a phenylethan-1-ol group.Chemical Reactions Analysis
Piperazine derivatives are known to undergo a variety of chemical reactions. For instance, they can react with ethylenediaminetetraacetic dianhydride (EDTAD) to form polymers with significant antimicrobial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperazine itself is a solid at room temperature and is miscible in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Compounds like 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol are synthesized and characterized for various applications. For example, derivatives of thiophene-2-carboxaldehyde, which include similar structures, have shown good antibacterial and antifungal activity and are less toxic in nature. These compounds' binding characteristics and pharmacokinetic mechanisms have been confirmed through optical spectroscopic, anticancer, and docking studies (Shareef et al., 2016).
Anticancer Activity
- Molecules containing the 2-methylpiperazin-1-yl group have been explored for their potential anticancer properties. For instance, novel indolinone derivatives bearing this moiety have shown significant inhibitory activity against various kinases, such as VEGFR and PDGFRα/β, indicating potent antitumor activity (Qin et al., 2020).
Biological Evaluation
- Structural modifications of these compounds, like the creation of benzimidazole derivatives containing the 4-methylpiperazin-1-yl group, have led to the discovery of molecules with strong antioxidant activities and glucosidase inhibitory potential (Özil et al., 2018).
- Additionally, these compounds have been studied for their potential as antimycobacterial agents, with some showing activity against Mycobacterium tuberculosis (Biava et al., 2008).
Imaging and Diagnostic Applications
- In the field of imaging, derivatives of 2-methylpiperazin-1-yl have been utilized in the development of PET radiotracers. For example, [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, has been used for imaging of reactive microglia in various neuropsychiatric disorders (Horti et al., 2019).
Other Applications
- These compounds are also explored for their roles in kinase inhibition, with implications in cancer treatment. Derivatives like 3-(N-alkyl-N-phenylamino)propan-2-ol have been synthesized and evaluated as Src kinase inhibitors, demonstrating potential anticancer activity (Sharma et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methylpiperazin-1-yl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-9-14-7-8-15(11)10-13(16)12-5-3-2-4-6-12/h2-6,11,13-14,16H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTPWUUIHZKGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



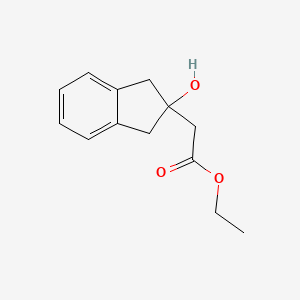
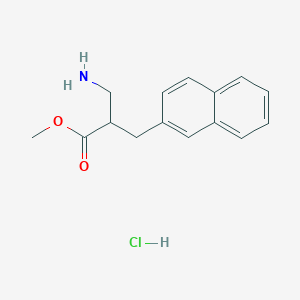
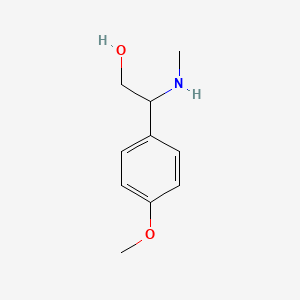

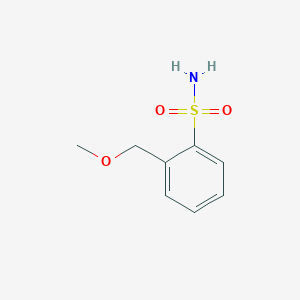
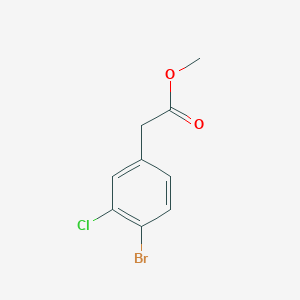
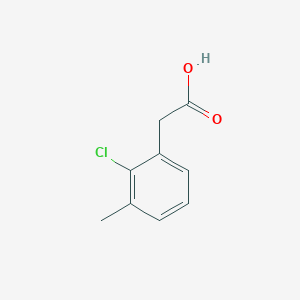
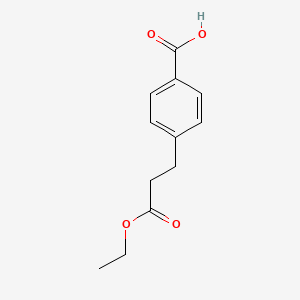
![2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide](/img/structure/B1422901.png)
![2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide](/img/structure/B1422902.png)
![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide](/img/structure/B1422905.png)
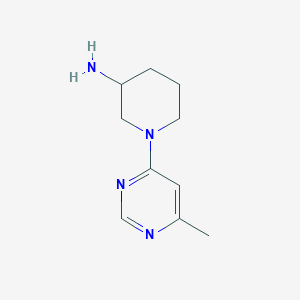
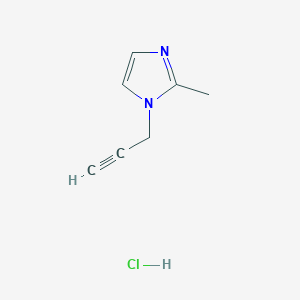
![3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol](/img/structure/B1422911.png)